1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
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Description
The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is mentioned in a US patent application as an inhibitor of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) . The compound is part of a new class of drugs that are being developed to treat tuberculosis, especially in cases where the disease has developed resistance to first-line anti-TB drugs .
Molecular Structure Analysis
The patent application provides a general formula for the compounds, including "1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide" . The specific structure would depend on the substituents at various positions in the molecule .Mechanism of Action
The compound “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is designed to inhibit the enzyme Lipoamide Dehydrogenase (Lpd) in Mycobacterium tuberculosis . Lpd is involved in multiple metabolic functions and has a unique antioxidant function in Mtb . The inhibition of Lpd is expected to inhibit the growth or kill Mycobacterium tuberculosis .
Future Directions
The development of new drugs like “1-acetyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide” is crucial in the fight against tuberculosis, especially in light of increasing drug resistance . More inhibitors against previously unexplored targets are urgently needed to sustain the TB drug pipeline and to shorten and diversify drug regimens .
Properties
IUPAC Name |
1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)18-7-5-11(6-8-18)15(20)17-12-3-4-14(21-2)13(16)9-12/h3-4,9,11H,5-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIRCUVDLPSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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